2,2,2-Trifluoroethyl cyanomethanesulfonate
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Overview
Description
2,2,2-Trifluoroethyl cyanomethanesulfonate is a chemical compound with the CAS Number: 1870076-40-6 . It has a molecular weight of 203.14 . It is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,2,2-trifluoroethyl cyanomethanesulfonate . The InChI code is 1S/C4H4F3NO3S/c5-4(6,7)3-11-12(9,10)2-1-8/h2-3H2 . The InChI key is GLFYAWZPFFRAOV-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving 2,2,2-Trifluoroethyl cyanomethanesulfonate are not available, it’s known that trifluoroethyl groups are often used in organic synthesis reactions .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.611 g/mL at 25 °C . The refractive index is n20/D 1.306 .Scientific Research Applications
Synthesis of Sulfonamide-based Kinase Inhibitors
Researchers have exploited the attenuated S(N)2 reactivity of the 2,2,2-trifluoroethyl group for the synthesis of sulfonamide-based kinase inhibitors, targeting serine-threonine kinases for cancer treatment. This involved a series of chemical transformations, starting from 3-nitrophenylmethanesulfonyl chloride to ultimately yield sulfonamide derivatives that were tested as inhibitors of human cyclin-dependent kinase 2, showing significant potency in some cases (Wong et al., 2010).
Creation of Onium Salts
The compound has been used in the synthesis of various 2,2,2-trifluoroethyl onium triflates, involving reactions with tertiary amines, sulfides, and a phosphine. This process has demonstrated the compound's versatility in producing sulfoxides and N-oxide converted salts, highlighting its application in creating trifluoromethylated olefins from aldehydes (Umemoto & Gotoh, 1991).
Johnson-Corey-Chaykovsky Reaction
2,2,2-Trifluoroethyl cyanomethanesulfonate has shown efficiency as an ylide reagent in the Johnson-Corey-Chaykovsky reaction, leading to the formation of trifluoromethyl epoxides, cyclopropanes, and aziridines with notable diastereoselectivity. This underscores its utility in synthetic organic chemistry for constructing molecules with specific stereochemical configurations (Duan et al., 2015).
Synthesis of Isotopically Labeled Compounds
It has been used in the synthesis of isotopically labeled compounds, such as [2-3H2]-2-aminoethanesulfonate, demonstrating its potential in producing labeled molecules for biochemical studies (Fellman, 1981).
Generation of Trifluoromethylcarbene
The compound has facilitated the generation of trifluoromethylcarbene, which was applied in Fe-catalyzed cyclopropanation of olefins, yielding trifluoromethylated cyclopropanes. This application highlights its role in introducing trifluoromethyl groups into organic molecules, enhancing their properties (Duan et al., 2016).
Safety and Hazards
The compound is classified as dangerous with hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Fluorine-containing organic compounds are increasingly being used in the field of new drug development . The selective introduction of fluorine atoms or fluorine-containing groups into organic molecules is very important for pharmaceutical/synthetic chemists . N-2,2,2-Trifluoroethylisatin ketimines have received the attention of many chemists since they were first developed as fluorine-containing synthons in 2015 . This suggests that there could be potential future applications for 2,2,2-Trifluoroethyl cyanomethanesulfonate in similar areas.
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in various chemical reactions, suggesting that its targets could be a wide range of organic compounds .
Mode of Action
2,2,2-Trifluoroethyl cyanomethanesulfonate interacts with its targets through chemical reactions. For instance, it has been used as a solvent to control nucleophilic peptide arylation .
Result of Action
The molecular and cellular effects of 2,2,2-Trifluoroethyl cyanomethanesulfonate’s action would depend on the specific targets and reaction conditions. For instance, in the context of peptide arylation, it can influence the selectivity of the reaction, leading to the formation of specific arylated peptides .
Action Environment
The action, efficacy, and stability of 2,2,2-Trifluoroethyl cyanomethanesulfonate can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds . For example, its use as a solvent in peptide arylation reactions suggests that it may have different effects in different solvent environments .
properties
IUPAC Name |
2,2,2-trifluoroethyl cyanomethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO3S/c5-4(6,7)3-11-12(9,10)2-1-8/h2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFYAWZPFFRAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)S(=O)(=O)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl cyanomethanesulfonate |
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